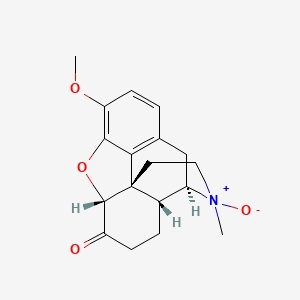

Hydrocodone N-Oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C18H21NO4 |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-3-oxido-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |

InChI |

InChI=1S/C18H21NO4/c1-19(21)8-7-18-11-4-5-13(20)17(18)23-16-14(22-2)6-3-10(15(16)18)9-12(11)19/h3,6,11-12,17H,4-5,7-9H2,1-2H3/t11-,12+,17-,18-,19?/m0/s1 |

InChI Key |

LBZKTMXJEFCCBK-PMDBGEGLSA-N |

Isomeric SMILES |

C[N+]1(CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3C(=O)CC4)[O-] |

Canonical SMILES |

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(=O)CC4)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Hydrocodone N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Hydrocodone N-oxide is recognized as a metabolite of hydrocodone, identified in preclinical studies and available as a chemical standard for analytical and research purposes.[1][2] Its synthesis involves the oxidation of the tertiary amine group within the hydrocodone molecule.

Chemical Properties

A summary of the key chemical identifiers for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₁NO₄ | [3] |

| Molecular Weight | 315.36 g/mol | [4] |

| CAS Number | 909265-05-0 | [3] |

| IUPAC Name | (4R,4aR,7aR,12bS)-9-methoxy-3-methyl-3-oxido-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-3-ium-7-one | [5] |

| Synonyms | (5α)-4,5-Epoxy-3-methoxy-17-methyl-morphinan-6-one 17-Oxide | [6] |

Core Synthesis Principle: N-Oxidation of Tertiary Amines

The conversion of a tertiary amine, such as the one present in the morphinan scaffold of hydrocodone, into its corresponding N-oxide is a standard organic transformation.[7] This reaction is typically achieved using an oxidizing agent that can deliver an oxygen atom to the nitrogen.

Common oxidizing agents for this purpose include:

-

Peroxyacids: meta-Chloroperoxybenzoic acid (mCPBA) is a widely used and effective reagent for N-oxidation due to its selectivity and reactivity under mild conditions.[7]

-

Hydrogen Peroxide (H₂O₂): This is an economical and environmentally benign oxidant. The reaction may sometimes require a catalyst.[7]

The general mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidizing agent.

Metabolic Context

In biological systems, N-oxidation is often mediated by specific enzyme families, such as flavin-containing monooxygenases (FMOs).[8] While hydrocodone is primarily metabolized in the liver by cytochrome P450 enzymes (CYP3A4 and CYP2D6) to norhydrocodone and hydromorphone respectively, N-oxidation represents a minor metabolic pathway.[2][9]

Caption: Metabolic pathways of hydrocodone.

Proposed Experimental Protocol

The following protocol describes a general yet detailed procedure for the synthesis of this compound using mCPBA as the oxidant. This method is based on standard practices for the N-oxidation of complex amines.[7]

Materials and Reagents:

-

Hydrocodone (free base)

-

meta-Chloroperoxybenzoic acid (mCPBA, ~77% purity)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM, methanol)

Procedure:

-

Reaction Setup:

-

Dissolve hydrocodone (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

-

Addition of Oxidant:

-

In a separate beaker, dissolve mCPBA (approximately 1.1 to 1.5 eq) in a minimal amount of DCM.

-

Add the mCPBA solution dropwise to the stirred hydrocodone solution over 15-30 minutes, ensuring the temperature remains at or near 0 °C.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction using thin-layer chromatography (TLC). A typical mobile phase would be a mixture of DCM and methanol (e.g., 9:1 v/v).

-

The product, this compound, is significantly more polar than the starting material and will have a lower Rf value.

-

Staining with Dragendorff reagent can be effective for visualizing the N-oxide product on the TLC plate.[7]

-

-

Workup:

-

Once the reaction is complete (as indicated by TLC, typically after 1-3 hours), quench the excess mCPBA by adding saturated aqueous sodium thiosulfate solution.

-

Add saturated aqueous sodium bicarbonate solution to neutralize the resulting m-chlorobenzoic acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude this compound using flash column chromatography on silica gel. A gradient elution system, starting with pure DCM and gradually increasing the proportion of methanol, is typically effective for separating the polar N-oxide from non-polar impurities.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry (MS), and IR spectroscopy. In NMR, the introduction of the oxygen atom typically leads to a downfield shift of neighboring protons and carbons compared to the parent amine.[7] The N⁺–O⁻ bond exhibits a characteristic vibration band around 930 cm⁻¹ in IR spectroscopy.[7]

-

References

- 1. This compound (>90%) | LGC Standards [lgcstandards.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C18H21NO4 | CID 129318760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. klivon.com [klivon.com]

- 5. This compound | CAS 909265-05-0 | LGC Standards [lgcstandards.com]

- 6. This compound (>90%) | LGC Standards [lgcstandards.com]

- 7. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jbclinpharm.org [jbclinpharm.org]

- 9. Hydrocodone - Wikipedia [en.wikipedia.org]

Hydrocodone N-Oxide Metabolism in Humans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocodone, a semi-synthetic opioid agonist, is widely prescribed for the management of pain and as an antitussive. Its metabolism in humans is complex, involving several enzymatic pathways that lead to the formation of various metabolites. While O-demethylation to hydromorphone and N-demethylation to norhydrocodone are the most extensively studied routes, N-oxidation represents another metabolic pathway. This technical guide provides a comprehensive overview of the current understanding of hydrocodone N-oxide metabolism in humans, including the enzymes involved, metabolic pathways, and relevant experimental methodologies.

Core Metabolic Pathways of Hydrocodone

Hydrocodone undergoes extensive hepatic metabolism primarily through the cytochrome P450 (CYP) enzyme system. The two major pathways are:

-

O-demethylation: Catalyzed predominantly by CYP2D6, this pathway converts hydrocodone to hydromorphone, a more potent opioid agonist.

-

N-demethylation: Primarily mediated by CYP3A4, this pathway leads to the formation of norhydrocodone, a major metabolite with significantly less opioid activity compared to hydromorphone.[1][2]

Beyond these primary routes, hydrocodone also undergoes 6-keto reduction to 6α- and 6β-hydrocodol and conjugation reactions.[2] A less characterized but important pathway is the formation of this compound.

The Role of N-Oxidation in Hydrocodone Metabolism

While not a major metabolic route in terms of quantity compared to N- and O-demethylation, the N-oxidation of hydrocodone to this compound is a recognized metabolic pathway. Evidence for its formation in humans is supported by the detection of this compound in patient samples and the availability of a commercial standard for its identification.[3]

Enzymatic Basis of N-Oxidation: The Flavin-Containing Monooxygenases (FMOs)

The N-oxidation of xenobiotics, particularly tertiary amines like hydrocodone, is often catalyzed by the Flavin-Containing Monooxygenase (FMO) system.[4] In humans, FMO3 is the most abundant isoform in the adult liver and is a likely candidate for hydrocodone N-oxidation.[5][6] This assertion is strengthened by studies on the structurally similar opioid, oxycodone, where FMO3 has been identified as the primary enzyme responsible for its conversion to oxycodone N-oxide in human liver microsomes.[5][7][8]

The metabolic pathway for the formation of this compound can be visualized as follows:

Retro-reduction of this compound: A Futile Cycle?

A significant aspect of the metabolism of tertiary amine N-oxides is their potential to be reduced back to the parent amine. This process, known as retro-reduction, has been demonstrated for oxycodone N-oxide, which can be converted back to oxycodone by cytosolic enzymes such as aldehyde oxidase and quinone reductase.[5][7][8] It is highly probable that a similar retro-reduction pathway exists for this compound, creating a potential "futile cycle" where hydrocodone is converted to its N-oxide and then back again.

This metabolic interplay can be depicted as:

Quantitative Data on Hydrocodone Metabolism

Quantitative data on the formation of this compound in humans is limited. The majority of studies focus on the primary metabolites, norhydrocodone and hydromorphone. The table below summarizes the known quantitative aspects of hydrocodone metabolism.

| Metabolite | Enzyme(s) | Typical Urinary Excretion (% of dose) | Plasma Concentration Range (single dose) | Reference(s) |

| Norhydrocodone | CYP3A4 | 5% | Not well established | [9] |

| Hydromorphone | CYP2D6 | <1% | 0.1 - 2 ng/mL | [9][10] |

| This compound | FMO3 (likely) | Not well established | Not well established | - |

| Unchanged Hydrocodone | - | 12% | 5 - 30 ng/mL | [9][11] |

Experimental Protocols

In Vitro N-Oxidation of Hydrocodone in Human Liver Microsomes

This protocol provides a general framework for assessing the formation of this compound in a common in vitro system.

Objective: To determine the kinetics of this compound formation in human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Hydrocodone standard

-

This compound standard

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

LC-MS/MS system

Workflow:

Procedure:

-

Prepare incubation mixtures containing HLMs (e.g., 0.5 mg/mL protein), potassium phosphate buffer, and varying concentrations of hydrocodone.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 30 minutes), ensuring linearity of the reaction.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Transfer the supernatant for analysis by a validated LC-MS/MS method to quantify the formation of this compound.

-

Kinetic parameters (Km and Vmax) can be determined by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

In Vitro Retro-reduction of this compound in Human Liver Cytosol

This protocol outlines a method to investigate the reduction of this compound back to hydrocodone.

Objective: To determine the potential for retro-reduction of this compound in human liver cytosol.

Materials:

-

Pooled human liver cytosol

-

This compound standard

-

Hydrocodone standard

-

NADPH or an NADPH regenerating system

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN)

-

LC-MS/MS system

Procedure:

-

Prepare incubation mixtures containing human liver cytosol (e.g., 1 mg/mL protein), potassium phosphate buffer, and this compound.

-

Pre-incubate the mixtures at 37°C.

-

Initiate the reaction by adding NADPH.

-

Incubate at 37°C for various time points.

-

Terminate the reactions with ice-cold acetonitrile.

-

Process the samples as described in the N-oxidation protocol.

-

Analyze the samples by LC-MS/MS to quantify the formation of hydrocodone from this compound.

Analytical Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of hydrocodone and its metabolites in biological matrices.

Typical LC-MS/MS Parameters:

-

Chromatography: Reversed-phase chromatography using a C18 column is common.

-

Mobile Phase: A gradient of water and acetonitrile, often with an additive like formic acid or trifluoroacetic acid, is used for optimal separation.[1]

-

Ionization: Positive electrospray ionization (ESI+) is typically employed.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each analyte and internal standard.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |

| Hydrocodone | 300.2 | 199.1 | [10] |

| Hydromorphone | 286.2 | 185.1 | [10] |

| Norhydrocodone | 286.2 | 185.1 | [10] |

| This compound | 316.2 | 299.1 | [3] |

Conclusion

The metabolism of hydrocodone in humans is multifaceted. While CYP2D6 and CYP3A4-mediated pathways leading to hydromorphone and norhydrocodone are dominant, the formation of this compound, likely by FMO3, and its potential retro-reduction represent an important, albeit less quantified, aspect of its disposition. Further research is warranted to fully elucidate the quantitative contribution of the N-oxidation pathway to the overall metabolism and pharmacokinetics of hydrocodone in humans. Understanding these nuances is critical for drug development professionals and researchers in optimizing opioid therapy and minimizing adverse effects.

References

- 1. Simultaneous determination of hydrocodone and hydromorphone in human plasma by liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro evaluation of potential in vivo probes for human flavin-containing monooxygenase (FMO): metabolism of benzydamine and caffeine by FMO and P450 isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scidok.sulb.uni-saarland.de [scidok.sulb.uni-saarland.de]

- 6. researchgate.net [researchgate.net]

- 7. Determination and pharmacokinetic study of hydrocodone in human plasma by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantification of the O- and N-demethylated metabolites of hydrocodone and oxycodone in human liver microsomes using liquid chromatography with ultraviolet absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrocodone, Oxycodone, and Morphine Metabolism and Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of Flavin-containing Monooxygenases 1, 3, and 5 in Human Liver Microsomes by UPLC-MRM-Based Targeted Quantitative Proteomics and Its Application to the Study of Ontogeny - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrocodone - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to the Physical and Chemical Properties of Hydrocodone N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrocodone N-oxide is a metabolite of the widely prescribed semi-synthetic opioid analgesic, hydrocodone. As a product of biotransformation, understanding its physical, chemical, and pharmacological properties is crucial for a comprehensive assessment of hydrocodone's metabolic profile, efficacy, and potential for off-target effects. This technical guide provides a detailed overview of the known characteristics of this compound, compiling available data on its properties, synthesis, and analytical detection.

Chemical and Physical Properties

This compound is the N-oxidized derivative of hydrocodone, where an oxygen atom is covalently bonded to the tertiary amine nitrogen of the morphinan scaffold. This modification significantly alters the physicochemical properties of the parent molecule.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₁NO₄ | [1][2][3][4] |

| Molecular Weight | 315.36 g/mol | [2] |

| IUPAC Name | (4R,4aR,7aR,12bS)-9-methoxy-3-methyl-3-oxido-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one | [1] |

| CAS Number | 909265-05-0 | [1][2] |

| Computed XLogP3 | 1.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 315.14705815 Da | [1] |

| Monoisotopic Mass | 315.14705815 Da | [1] |

| Topological Polar Surface Area | 53.6 Ų | [1] |

| Heavy Atom Count | 23 | [1] |

| Formal Charge | 0 | [1] |

| Complexity | 553 | [1] |

Table 2: Solubility of 6β-Hydrocodol N-oxide

| Solvent | Solubility |

| DMF | 20 mg/mL |

| DMSO | 10 mg/mL |

| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |

Data for 6β-Hydrocodol N-oxide, a related metabolite of hydrocodone.[5]

Experimental Protocols

Synthesis of Opioid N-Oxides

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, general methods for the N-oxidation of tertiary amines are well-established. These methods typically involve the use of an oxidizing agent.

General Experimental Workflow for N-Oxidation:

Methodology:

-

Dissolution: Hydrocodone freebase is dissolved in an appropriate organic solvent such as methanol or chloroform.

-

Oxidation: An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), is added to the solution, often portion-wise and at a controlled temperature to manage the exothermic reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material and the formation of the N-oxide product.

-

Work-up: Upon completion, the reaction mixture is quenched to destroy any remaining oxidizing agent. This is followed by an aqueous work-up to remove water-soluble byproducts.

-

Extraction: The N-oxide product is extracted from the aqueous layer using a suitable organic solvent.

-

Purification: The crude product is purified using chromatographic techniques, such as column chromatography on silica gel, or by recrystallization to obtain the pure this compound.

-

Characterization: The structure and purity of the final product are confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Analytical Detection

The detection and quantification of this compound, particularly in biological matrices, are essential for metabolic and pharmacokinetic studies. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.

General Experimental Workflow for LC-MS/MS Analysis:

Methodology:

-

Sample Preparation: For biological samples such as plasma or urine, a sample preparation step is necessary to remove interfering substances. This can involve protein precipitation with a solvent like acetonitrile, or solid-phase extraction (SPE) for cleaner extracts.

-

Chromatographic Separation: The prepared sample is injected into an HPLC system. A reverse-phase C18 column is commonly used to separate this compound from other metabolites and endogenous matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.

-

Ionization: The eluent from the HPLC is introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is generally effective for ionizing opioid-like molecules.

-

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is used for detection and quantification. In Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions for this compound are monitored, providing high selectivity and sensitivity.

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of a deuterated internal standard, using a calibration curve prepared with known concentrations of the analyte. The identification of hydrocodone-N-oxide in patient samples has been reported using high-resolution mass spectrometry.[6][7]

Metabolism and Signaling Pathways

Hydrocodone is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[8][9] N-oxidation is a recognized metabolic pathway for some opioids, leading to the formation of their respective N-oxides.[10]

Hydrocodone Metabolism Pathway:

The pharmacological activity of this compound is not well-characterized. Generally, N-oxides of opioids are considered to have significantly reduced or no analgesic activity compared to their parent compounds. However, some N-oxides can act as prodrugs, being converted back to the active parent drug in vivo. The specific signaling pathways directly activated by this compound, if any, have not been elucidated. The primary mechanism of action of hydrocodone is as an agonist at the μ-opioid receptor.[9] It is plausible that the bulky and polar N-oxide group hinders effective binding to this receptor.

Conclusion

This compound is a known metabolite of hydrocodone, and its characterization is essential for a complete understanding of the parent drug's pharmacology. While basic chemical properties have been computed, experimental data on its physical properties, such as melting point and pKa, are lacking. Standard organic synthesis and analytical chemistry techniques can be applied for its preparation and detection. Further research is warranted to fully elucidate the pharmacological profile of this compound, including its receptor binding affinity, intrinsic activity, and potential to act as a prodrug, which will contribute to a more comprehensive safety and efficacy assessment of hydrocodone.

References

- 1. This compound | C18H21NO4 | CID 129318760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. klivon.com [klivon.com]

- 3. This compound (>90%) | LGC Standards [lgcstandards.com]

- 4. This compound | CAS 909265-05-0 | LGC Standards [lgcstandards.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. ClinPGx [clinpgx.org]

- 9. Hydrocodone - Wikipedia [en.wikipedia.org]

- 10. Oxycodone - Wikipedia [en.wikipedia.org]

The Unveiling of Hydrocodone N-oxide: A Technical Guide to a Key Metabolite

For Immediate Release

A deep dive into the discovery, enzymatic pathways, and analytical methodologies for identifying hydrocodone N-oxide, a significant, yet often overlooked, metabolite of the widely prescribed opioid, hydrocodone. This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core scientific findings and experimental protocols related to this crucial area of drug metabolism.

Introduction

Hydrocodone, a semi-synthetic opioid, is extensively metabolized in the liver, primarily through O-demethylation to the more potent hydromorphone by cytochrome P450 2D6 (CYP2D6) and N-demethylation to norhydrocodone by CYP3A4.[1][2] However, emerging research has identified an additional, significant metabolic pathway: N-oxidation, leading to the formation of this compound. While initially observed in animal models, recent evidence suggests its presence in humans, highlighting the need for a thorough understanding of its formation and analytical detection for comprehensive drug development and clinical toxicology.

The Discovery of this compound

The definitive identification of this compound as a major metabolite was first reported in a 2013 study by Li et al., which investigated the in vivo metabolite profiles of hydrocodone in rats and dogs.[3] The study revealed a significant species difference in metabolism, with dogs clearing hydrocodone predominantly through N-demethylation and N-oxidation. This pivotal discovery challenged the existing understanding of hydrocodone's metabolic fate and spurred further investigation into the potential relevance of N-oxidation in other species, including humans.

Subsequent research by Colón-González et al. in 2017 provided the first tentative identification of this compound in human urine samples.[4] This finding, although not yet fully quantified in terms of its contribution to overall hydrocodone metabolism in humans, underscores the importance of considering this metabolite in clinical and forensic toxicology.

Enzymatic Pathways of this compound Formation

The formation of N-oxides from tertiary amine-containing drugs is primarily catalyzed by two main enzyme systems: the cytochrome P450 (CYP) superfamily and the flavin-containing monooxygenases (FMOs). While CYP enzymes are the major players in the metabolism of many drugs, FMOs are increasingly recognized for their role in the N-oxidation of a variety of xenobiotics.

For the structurally similar opioid, oxycodone, N-oxidation has been demonstrated to be a metabolic pathway. Given the structural similarities between hydrocodone and oxycodone, it is highly probable that FMOs, particularly the FMO3 isoform which is abundant in the human liver, are the primary enzymes responsible for the N-oxidation of hydrocodone.[5]

The proposed signaling pathway for hydrocodone metabolism, including the formation of this compound, is illustrated below:

Quantitative Data on Hydrocodone Metabolism

While quantitative data for the formation of this compound is still emerging, the following table summarizes the known kinetic parameters for the major metabolic pathways of hydrocodone in human liver microsomes. This data is crucial for predicting drug-drug interactions and understanding inter-individual variability in drug response.

| Metabolite | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Hydromorphone | CYP2D6 | 26 | Value not specified | [1] |

| Norhydrocodone | CYP3A4 | 5100 | Value not specified | [1] |

| This compound | FMO3 (putative) | Data not yet available | Data not yet available |

Vmax values were not explicitly provided in the cited source in a directly comparable format.

Experimental Protocols

The identification and characterization of this compound have been primarily achieved through advanced analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

In Vivo Metabolite Profiling in Dogs (Li et al., 2013)[3]

-

Animal Model: Male beagle dogs.

-

Drug Administration: Oral gavage of hydrocodone bitartrate.

-

Sample Collection: Plasma samples collected at various time points.

-

Sample Preparation: Protein precipitation with acetonitrile.

-

Analytical Instrumentation: Liquid chromatography system coupled to a linear trap quadrupole (LTQ) Orbitrap mass spectrometer.

-

Metabolite Identification: Based on accurate mass measurement, retention time, and fragmentation patterns (MS/MS spectra).

Tentative Identification in Human Urine (Colón-González et al., 2017)[4]

-

Sample Matrix: Human urine.

-

Analytical Technique: High-resolution liquid chromatography-mass spectrometry (LC-HRMS).

-

Identification: Based on accurate mass, retention time, and comparison of the MS/MS fragmentation pattern with that of a this compound standard. The study noted a characteristic loss of a hydroxyl radical (-17 Da) in the MS/MS spectrum, a known fragmentation pattern for some N-oxides.

The general experimental workflow for the identification of hydrocodone metabolites is depicted in the following diagram:

Conclusion and Future Directions

The discovery of this compound as a metabolite represents a significant advancement in our understanding of hydrocodone's pharmacology. While its presence has been confirmed in dogs and tentatively in humans, further research is imperative. Future studies should focus on:

-

Quantitative Analysis in Humans: Determining the precise contribution of the N-oxidation pathway to the overall metabolism of hydrocodone in the human population.

-

Enzyme Kinetics: Elucidating the specific human FMO isoforms involved and their kinetic parameters (Km and Vmax) for this compound formation.

-

Pharmacological Activity: Assessing the pharmacological and toxicological activity of this compound to fully understand its clinical implications.

A comprehensive understanding of all metabolic pathways of hydrocodone, including N-oxidation, is essential for optimizing its therapeutic use, predicting drug interactions, and ensuring patient safety. This technical guide provides a foundational understanding for researchers and professionals dedicated to advancing the science of drug metabolism and development.

References

- 1. CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrocodone - Wikipedia [en.wikipedia.org]

- 3. Update on hydrocodone metabolites in rats and dogs aided with a semi-automatic software for metabolite identification Mass-MetaSite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Flavin-containing monooxygenase 3 (FMO3): genetic variants and their consequences for drug metabolism and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Hydrocodone N-Oxide in Opioid Pharmacology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of hydrocodone N-oxide within the field of opioid pharmacology. Due to the limited direct research on this specific metabolite, this document synthesizes available information on hydrocodone metabolism, draws parallels from more extensively studied analogous opioid N-oxides, and presents generalized experimental frameworks relevant to its study.

Introduction to Hydrocodone Metabolism

Hydrocodone is a semi-synthetic opioid agonist that exerts its analgesic effects primarily through the mu-opioid receptor (μOR).[1][2] Its clinical efficacy is dependent on a complex metabolic profile within the liver, primarily mediated by the cytochrome P450 enzyme system. The two principal metabolic pathways are:

-

O-demethylation: Catalyzed by CYP2D6, this pathway converts hydrocodone into hydromorphone, a significantly more potent μOR agonist that is a major contributor to the overall analgesic effect.[2][3]

-

N-demethylation: Catalyzed by CYP3A4, this is the primary metabolic route, converting hydrocodone to norhydrocodone, a metabolite with substantially lower analgesic activity.[3][4]

A third, minor metabolic pathway is N-oxidation, which leads to the formation of This compound . While this pathway is well-documented for other opioids like morphine and oxycodone,[5][6][7] its specific contribution to the pharmacodynamic and pharmacokinetic profile of hydrocodone is not well-characterized in publicly available literature. The N-oxides of related opioids, such as morphine and codeine, are known to be formed by hepatic microsomal preparations.

Metabolic Pathways of Hydrocodone

The metabolic fate of hydrocodone is multifaceted. The diagram below illustrates the major and putative minor pathways, including the formation of this compound. The conversion to hydromorphone is critical for its therapeutic action, while the pathways to norhydrocodone and this compound are generally considered routes of inactivation and elimination.

Pharmacology of Opioid N-Oxides: A Comparative Analysis

Direct quantitative data on the receptor binding affinity and functional activity of this compound are not available in peer-reviewed literature. However, the pharmacological profile of Morphine-N-oxide, a metabolite of morphine, provides a valuable surrogate for understanding the likely properties of this compound.

Studies have shown that Morphine-N-oxide is an active opioid, but it is considerably less potent than its parent compound, morphine.[6] This suggests that the addition of an oxygen atom to the tertiary nitrogen, a key feature for receptor interaction, significantly reduces its pharmacological activity.

Table 1: Comparative Analgesic Potency of Morphine vs. Morphine-N-Oxide

| Compound | Administration Route | Relative Potency (vs. Morphine) | Reference |

| Morphine | Subcutaneous | 1 (Baseline) | [8] |

| Morphine-N-oxide | Subcutaneous | 11-22 times less potent | [6][8] |

| Morphine | Intraperitoneal | 1 (Baseline) | [8] |

| Morphine-N-oxide | Intraperitoneal | 39-89 times less potent | [6][8] |

Based on this data, it is hypothesized that this compound is likely a weak agonist at the mu-opioid receptor, contributing minimally, if at all, to the central analgesic effects of the parent drug. Its primary role is likely related to detoxification and facilitating renal clearance due to increased polarity and water solubility.

Generalized Experimental Protocols

While no specific protocols for testing this compound are published, the following section details a standard methodology for a competitive radioligand binding assay, a fundamental technique used to determine the affinity of a compound for a specific receptor.

Representative Protocol: Mu-Opioid Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the mu-opioid receptor (μOR).

Materials:

-

Cell membranes prepared from cells stably expressing the human μOR (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-DAMGO (a high-affinity, selective μOR agonist).

-

Non-specific binding control: Naloxone (a high-concentration non-labeled opioid antagonist).

-

Test compounds: this compound at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates and glass fiber filters.

-

Scintillation counter and scintillation fluid.

Methodology:

-

Preparation: Thaw frozen cell membranes on ice and resuspend in chilled assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Plate Setup: To each well of a 96-well plate, add:

-

25 µL of assay buffer (for total binding) OR 25 µL of high-concentration naloxone (for non-specific binding) OR 25 µL of test compound at varying dilutions.

-

25 µL of [³H]-DAMGO at a final concentration near its Kd value (e.g., 1-2 nM).

-

50 µL of the membrane preparation to initiate the binding reaction.

-

-

Incubation: Incubate the plates at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of naloxone) from the total binding (CPM in the absence of naloxone). Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Ki Calculation: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mu-Opioid Receptor Signaling Pathway

Hydrocodone and its active metabolites, like all typical opioids, function as agonists at the mu-opioid receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway involves coupling to inhibitory G-proteins (Gαi/o).

Activation of the μOR by an agonist leads to the dissociation of the G-protein complex. The Gαi subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit complex acts on ion channels, leading to the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels (causing neuronal hyperpolarization). Together, these actions reduce neuronal excitability and inhibit the transmission of pain signals.

Conclusion

This compound is a recognized, yet poorly characterized, metabolite of hydrocodone. While N-oxidation represents a minor metabolic pathway for many opioids, the resulting N-oxide metabolites are typically much less pharmacologically active than their parent compounds. Based on comparative data from morphine-N-oxide, it is reasonable to hypothesize that this compound has low affinity and efficacy at the mu-opioid receptor and therefore does not contribute significantly to the therapeutic or adverse effects of hydrocodone. Its formation is most likely a minor pathway for drug detoxification and elimination.

This guide highlights a significant gap in the literature. Future research, employing standard pharmacological assays as outlined herein, is necessary to definitively elucidate the complete pharmacological profile of this compound and confirm its precise role in opioid pharmacology.

References

- 1. Hydrocodone - Wikipedia [en.wikipedia.org]

- 2. Hydrocodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oxycodone - Wikipedia [en.wikipedia.org]

- 6. Morphine-N-oxide - Wikipedia [en.wikipedia.org]

- 7. Morphine, codeine and thebaine N-oxides [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The analgesic action of morphine-n-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation Pathway of Hydrocodone N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrocodone, a widely prescribed semi-synthetic opioid, undergoes extensive metabolism in the liver. While the primary metabolic pathways involving cytochrome P450 (CYP) enzymes, specifically CYP2D6-mediated O-demethylation to hydromorphone and CYP3A4-mediated N-demethylation to norhydrocodone, are well-documented, a significant portion of hydrocodone's clearance occurs through non-CYP pathways.[1][2] This guide elucidates the formation pathway of a key metabolite arising from these alternative routes: hydrocodone N-oxide. Drawing upon evidence from the metabolism of structurally related opioids and emerging analytical findings, this document posits that the N-oxidation of hydrocodone is primarily catalyzed by Flavin-Containing Monooxygenase 3 (FMO3). This guide provides a comprehensive overview of the proposed enzymatic pathway, detailed experimental protocols for its investigation, and a summary of relevant analytical data.

The Hydrocodone Metabolic Landscape: Beyond Cytochrome P450

Hydrocodone is subject to several metabolic transformations:

-

O-demethylation: Conversion to the potent analgesic hydromorphone, predominantly by CYP2D6.[1][2]

-

N-demethylation: Formation of norhydrocodone, mainly through the action of CYP3A4.[1][2]

-

6-keto reduction: Production of 6-α- and 6-β-hydrocodol.

-

N-oxidation: Formation of this compound.

While CYP enzymes are crucial, studies have indicated that approximately 40% of hydrocodone clearance is not attributable to these enzymes, highlighting the importance of other metabolic pathways.[1]

The N-Oxidation Pathway: The Role of Flavin-Containing Monooxygenase 3 (FMO3)

While direct enzymatic studies on hydrocodone N-oxidation are not extensively reported in the available literature, substantial evidence from analogous opioids strongly suggests the involvement of the Flavin-Containing Monooxygenase (FMO) system, particularly the FMO3 isoform. FMOs are a distinct class of enzymes that specialize in the oxidation of soft nucleophiles, such as the tertiary amine group present in hydrocodone.[3][4]

The N-oxidation of oxycodone, an opioid structurally similar to hydrocodone, has been shown to be mediated by FMO3 in human liver microsomes.[3][4] This provides a strong basis for postulating a similar mechanism for hydrocodone. The formation of this compound has been confirmed in human urine samples, validating its relevance as a human metabolite.

The proposed primary pathway for this compound formation is as follows:

Quantitative Data on Hydrocodone Metabolism

The following table summarizes kinetic data for the well-characterized CYP-mediated metabolic pathways of hydrocodone. It is important to note that specific kinetic parameters for the FMO3-mediated N-oxidation of hydrocodone are not yet available in the literature and represent a key area for future research.

| Metabolite | Enzyme | Km (μM) | Vmax (nmol/mg protein/min) | Reference |

| Hydromorphone | CYP2D6 (high affinity) | 26 | Not specified | [5] |

| Hydromorphone | CYP2D6 (low affinity) | 3400 | Not specified | [5] |

| Norhydrocodone | CYP3A4 | 5100 | Not specified | [5] |

| Hydromorphone | Recombinant CYP2D6 | Not specified | Not specified | [1][2] |

| Norhydrocodone | Recombinant CYP3A4 | Not specified | Not specified | [1][2] |

Table 1: Michaelis-Menten Kinetic Parameters for the Primary Oxidative Metabolism of Hydrocodone. Note: Vmax values were not explicitly provided in the cited source.

Experimental Protocols

This section outlines detailed methodologies for the investigation of this compound formation, based on established protocols for studying drug metabolism by FMOs and analyzing opioid metabolites.

In Vitro Incubation for this compound Formation

This protocol is designed to assess the formation of this compound in a controlled in vitro environment using human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs)

-

Hydrocodone standard

-

This compound standard

-

NADPH regenerating system (e.g., G-6-P, G-6-PDH)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Ice-cold acetonitrile

-

Microcentrifuge tubes

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, combine HLMs (final concentration, e.g., 0.5 mg/mL), hydrocodone (at various concentrations to determine kinetics, e.g., 1-500 µM), and phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes). The incubation time should be within the linear range of metabolite formation.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Collection: Carefully collect the supernatant for analysis.

Control Experiments:

-

No NADPH: To confirm NADPH-dependent enzymatic activity.

-

Heat-inactivated microsomes: To differentiate between enzymatic and non-enzymatic degradation. FMOs are heat-labile, so pre-heating microsomes at 50°C for 1 minute in the absence of NADPH should significantly reduce N-oxide formation if FMOs are involved.[6]

-

Chemical Inhibition:

LC-MS/MS Analysis of this compound

This section provides a general framework for the development of a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound.

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

A high-performance liquid chromatography (HPLC) system.

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from low to high organic phase (acetonitrile) to ensure separation of hydrocodone, this compound, and other metabolites.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for hydrocodone and this compound using authentic standards. The MS/MS spectrum for hydrocodone-N-oxide has been reported to show a characteristic loss of a hydroxyl radical (-17 Da).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Hydrocodone | To be determined | To be determined |

| This compound | To be determined | To be determined |

| Internal Standard (e.g., Hydrocodone-d3) | To be determined | To be determined |

Table 2: Example of MRM Transitions for LC-MS/MS Analysis. Note: Specific m/z values must be determined empirically using the designated instrument and standards.

Method Validation:

The analytical method should be fully validated according to regulatory guidelines, including assessments of:

-

Linearity

-

Accuracy and Precision

-

Selectivity and Specificity

-

Matrix Effect

-

Recovery

-

Stability

Conclusion

The formation of this compound represents a significant, yet under-characterized, pathway in the metabolism of hydrocodone. The available evidence strongly implicates the involvement of FMO3 in this transformation. For researchers and professionals in drug development, a thorough understanding of this pathway is critical for a complete metabolic profile of hydrocodone, which can have implications for drug-drug interactions, individual variability in drug response, and toxicological assessments. The experimental protocols outlined in this guide provide a robust framework for further investigation into the kinetics and enzymatic basis of this compound formation, paving the way for a more comprehensive understanding of this widely used opioid's disposition. Further research is warranted to definitively elucidate the role of FMO3 and to quantify the contribution of this pathway to the overall clearance of hydrocodone in humans.

References

- 1. CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jbclinpharm.org [jbclinpharm.org]

- 4. jbclinpharm.org [jbclinpharm.org]

- 5. researchgate.net [researchgate.net]

- 6. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Studies of Hydrocodone N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydrocodone, a widely prescribed opioid analgesic, undergoes extensive metabolism in the body, leading to the formation of several metabolites. While the pharmacology of its major metabolites, hydromorphone and norhydrocodone, has been a subject of considerable research, the in vitro pharmacological profile of hydrocodone N-oxide remains largely uncharacterized in publicly available literature. This technical guide synthesizes the current knowledge on hydrocodone metabolism, highlights the existing information on this compound, and provides detailed, generalized experimental protocols for the in vitro studies that are essential for its comprehensive pharmacological evaluation. Due to a significant lack of published quantitative data for this compound, this document serves as a foundational resource and a roadmap for future research in this area.

Introduction to Hydrocodone Metabolism

Hydrocodone is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The two principal metabolic pathways are O-demethylation and N-demethylation.[1][2]

-

O-demethylation to hydromorphone , a potent mu-opioid receptor agonist, is primarily catalyzed by CYP2D6 .[2][3] The analgesic efficacy of hydrocodone is thought to be partly mediated by its conversion to hydromorphone.[4]

-

N-demethylation to norhydrocodone is mainly mediated by CYP3A4 .[2][3]

In addition to these major pathways, hydrocodone can undergo other metabolic transformations, including the formation of this compound.

This compound: Current State of Knowledge

The formation of N-oxides is a recognized metabolic pathway for many tertiary amine-containing drugs.[5][6] For opioids, N-oxygenation of oxycodone to oxycodone N-oxide has been studied, with findings indicating that it is metabolized by flavin-containing monooxygenase (FMO) and can be retro-reduced back to the parent compound.[7] While this compound has been identified as a metabolite of hydrocodone in analytical studies[8][9], there is a notable absence of in vitro pharmacological data in the scientific literature.

Chemical Information:

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₁NO₄ | [10] |

| Molecular Weight | 315.36 g/mol | [10] |

| IUPAC Name | (4R,4aR,7aR,12bS)-9-methoxy-3-methyl-3-oxido-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one | [10] |

Proposed In Vitro Pharmacological Evaluation of this compound

To thoroughly characterize the in vitro pharmacology of this compound, a series of standard assays are required. The following sections outline the detailed experimental protocols for these essential studies.

Opioid Receptor Binding Affinity

Determining the binding affinity of this compound to the mu (µ), delta (δ), and kappa (κ) opioid receptors is fundamental to understanding its potential opioid activity. Radioligand binding assays are the gold standard for this purpose.

Experimental Protocol: Radioligand Competition Binding Assay

-

Materials:

-

Cell membranes expressing human µ, δ, or κ opioid receptors.

-

Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).

-

Non-labeled this compound (test compound).

-

Naloxone (non-selective opioid antagonist for determining non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail and vials.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, combine cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound or naloxone (for non-specific binding).

-

Incubate at 25°C for 60-90 minutes to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Activity at Opioid Receptors

Functional assays are crucial to determine whether this compound acts as an agonist, antagonist, or has no effect on receptor signaling. Key assays include the GTPγS binding assay and the adenylyl cyclase (cAMP) inhibition assay.

This assay measures the activation of G-proteins coupled to opioid receptors, an early event in receptor signaling.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

-

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

This compound.

-

A known opioid agonist (e.g., DAMGO) as a positive control.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

-

Procedure:

-

Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.

-

Add varying concentrations of this compound or the positive control agonist.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash filters with ice-cold buffer.

-

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.

-

Determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) values from the dose-response curve.

-

Opioid receptors are typically Gi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Experimental Protocol: Forskolin-Stimulated cAMP Accumulation Assay

-

Materials:

-

Intact cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).

-

Forskolin (an adenylyl cyclase activator).

-

IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

-

This compound.

-

A known opioid agonist as a positive control.

-

cAMP assay kit (e.g., HTRF, ELISA).

-

-

Procedure:

-

Plate cells in a suitable multi-well format and grow to confluence.

-

Pre-treat cells with varying concentrations of this compound or the positive control.

-

Stimulate the cells with a fixed concentration of forsklin (in the presence of IBMX) to induce cAMP production.

-

Incubate for a defined period (e.g., 15-30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the drug concentration.

-

Determine the IC₅₀ value (the concentration that produces 50% of the maximal inhibition).

-

In Vitro Metabolic Stability and CYP Inhibition

It is important to assess the metabolic stability of this compound and its potential to inhibit major CYP enzymes, which could indicate a risk for drug-drug interactions.[11]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

-

Materials:

-

Pooled human liver microsomes (HLMs).

-

NADPH regenerating system (to sustain CYP activity).

-

This compound.

-

Control compounds with known metabolic stability (e.g., a rapidly metabolized and a slowly metabolized compound).

-

Acetonitrile (for reaction termination and protein precipitation).

-

LC-MS/MS system for analysis.

-

-

Procedure:

-

Pre-warm HLM suspension to 37°C.

-

Add this compound to the HLM suspension.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction in the aliquots by adding cold acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.[12][13]

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint).

-

Experimental Protocol: CYP Inhibition Assay

-

Materials:

-

Human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Specific CYP probe substrates (e.g., phenacetin for CYP1A2, diclofenac for 2C9, etc.).

-

NADPH regenerating system.

-

This compound.

-

Known CYP inhibitors as positive controls.

-

LC-MS/MS system.

-

-

Procedure:

-

Pre-incubate microsomes or recombinant enzymes with varying concentrations of this compound or a known inhibitor.

-

Initiate the reaction by adding the specific probe substrate and the NADPH regenerating system.

-

Incubate at 37°C for a time within the linear range of metabolite formation.

-

Terminate the reaction with a suitable solvent.

-

Analyze the formation of the specific metabolite of the probe substrate by LC-MS/MS.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of metabolite formation at each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value.

-

Visualizations

Hydrocodone Metabolism Pathway

References

- 1. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 3. Hydrocodone - Wikipedia [en.wikipedia.org]

- 4. Hydrocodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jbclinpharm.org [jbclinpharm.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound | C18H21NO4 | CID 129318760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Hydrocodone, Oxycodone, and Morphine Metabolism and Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative method for analysis of hydrocodone, hydromorphone and norhydrocodone in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Identification of Hydrocodone N-Oxide in Urine Samples

This technical guide provides a comprehensive overview of the methodologies for identifying this compound in human urine samples. It covers the metabolic pathways of hydrocodone, detailed experimental protocols for analysis, quantitative data on metabolite excretion, and the significance of identifying this specific metabolite in clinical and forensic contexts.

Introduction to Hydrocodone Metabolism

Hydrocodone is a semi-synthetic opioid analgesic and antitussive. Its metabolism is complex, occurring primarily in the liver via the cytochrome P450 enzyme system, specifically CYP2D6 and CYP3A4.[1][2] The main metabolic pathways are O-demethylation, N-demethylation, and 6-keto reduction, leading to the formation of various metabolites.[3] The major metabolites include norhydrocodone and hydromorphone.[1][3] this compound is another metabolite formed through N-oxidation.[4][5] The identification of unique metabolites is crucial for accurately interpreting urine drug tests.

Metabolic Pathway of Hydrocodone

Hydrocodone is converted to several key metabolites that can be detected in urine. The primary routes of metabolism are:

-

N-demethylation by CYP3A4 to form norhydrocodone, a major metabolite.[1][6]

-

O-demethylation by CYP2D6 to form hydromorphone, a more potent opioid.[1]

-

Reduction of the 6-keto group to form 6α-hydrocodol and 6β-hydrocodol.[1]

These metabolites can also be conjugated with glucuronic acid before excretion.[1]

References

An In-depth Technical Guide to the Preliminary Research on Hydrocodone N-Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrocodone, a widely prescribed semi-synthetic opioid analgesic, undergoes extensive metabolism in vivo, leading to the formation of several metabolites. While the pharmacology of its primary metabolites, hydromorphone and norhydrocodone, has been investigated, the effects of its potential N-oxide metabolite, hydrocodone N-oxide, remain largely uncharacterized. This technical guide provides a comprehensive overview of the preliminary research on this compound, drawing inferences from the metabolism of structurally related opioids and outlining the necessary experimental protocols to elucidate its pharmacological profile. Due to a significant lack of direct research on this compound, this document presents a framework for investigation, including hypothesized metabolic pathways and generalized experimental designs.

Introduction

Hydrocodone is a cornerstone in the management of moderate to severe pain and also possesses antitussive properties.[1] Its therapeutic effects are primarily mediated through its action as an agonist at the µ-opioid receptor (MOR).[1] The biotransformation of hydrocodone is complex, primarily occurring in the liver via cytochrome P450 enzymes, notably CYP2D6 and CYP3A4.[1] These pathways lead to the formation of more potent (hydromorphone) and less active (norhydrocodone) metabolites, respectively.[1]

While N-demethylation and O-demethylation are well-documented metabolic routes for hydrocodone, N-oxidation represents another potential, yet unexplored, metabolic pathway.[2] The formation of N-oxides is a common metabolic fate for many tertiary amine-containing drugs, often facilitated by flavin-containing monooxygenases (FMOs).[3] The resulting N-oxide metabolites can exhibit altered pharmacological activity, polarity, and pharmacokinetic profiles compared to the parent compound. Given the structural similarities to opioids like oxycodone, which is known to be metabolized to oxycodone N-oxide, it is highly probable that hydrocodone also forms this compound.[3] This guide aims to consolidate the available indirect evidence and provide a clear roadmap for the synthesis, characterization, and pharmacological evaluation of this compound.

Hypothesized Metabolism of Hydrocodone to this compound

The metabolic conversion of hydrocodone to this compound is hypothesized to be catalyzed by the flavin-containing monooxygenase system, particularly FMO3, which is abundant in the adult human liver.[3] This is based on the established metabolic pathway for oxycodone, a structurally analogous opioid.[3] The tertiary amine group in the hydrocodone molecule is susceptible to oxidation, resulting in the formation of the N-oxide.

Furthermore, it is plausible that this compound can undergo in vivo retro-reduction back to the parent compound, hydrocodone.[3] This phenomenon has been observed with other opioid N-oxides and could establish a futile metabolic cycle, influencing the overall pharmacokinetic and pharmacodynamic profile of hydrocodone.[3]

Signaling Pathway Diagram

Caption: Hypothesized metabolic N-oxygenation and retro-reduction of hydrocodone.

Synthesis of this compound: An Experimental Protocol

Objective: To synthesize this compound via the oxidation of hydrocodone.

Materials:

-

Hydrocodone hydrochloride

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/methanol gradient)

Procedure:

-

Dissolution: Dissolve hydrocodone hydrochloride in a minimal amount of deionized water and basify with a saturated sodium bicarbonate solution to precipitate the hydrocodone free base. Extract the free base into dichloromethane.

-

Oxidation: To the stirred solution of hydrocodone free base in DCM at 0°C, add a solution of m-CPBA (1.1 equivalents) in DCM dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the excess m-CPBA and the m-chlorobenzoic acid byproduct.

-

Extraction and Drying: Separate the organic layer, and extract the aqueous layer twice more with DCM. Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield pure this compound.

-

Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Pharmacological Characterization: Proposed Experimental Protocols

To determine the pharmacological effects of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are standard methods used in opioid research.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity and selectivity of this compound for opioid receptors (µ, δ, and κ).

Methodology: Radioligand competition binding assays will be performed using cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing human opioid receptors.

Protocol:

-

Membrane Preparation: Culture CHO cells expressing the receptor of interest and harvest. Homogenize the cells in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membranes in the assay buffer.

-

Competition Assay: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR) and varying concentrations of this compound.

-

Incubation and Filtration: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes). Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Table 1: Template for Opioid Receptor Binding Affinity Data for this compound

| Compound | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |

| Hydrocodone | Data to be determined | Data to be determined | Data to be determined |

| This compound | Data to be determined | Data to be determined | Data to be determined |

| Hydromorphone | Data to be determined | Data to be determined | Data to be determined |

| Norhydrocodone | Data to be determined | Data to be determined | Data to be determined |

| Morphine (Control) | Reference Value | Reference Value | Reference Value |

In Vivo Analgesic Activity Assessment

Objective: To evaluate the analgesic potency and efficacy of this compound in an animal model of pain.

Methodology: The mouse tail-flick test is a common assay for assessing centrally-mediated analgesia.

Protocol:

-

Animal Acclimation: Acclimate male Swiss Webster mice to the testing environment for several days.

-

Baseline Latency: Determine the baseline tail-flick latency for each mouse by focusing a beam of radiant heat on the tail and measuring the time to a characteristic tail-flick response. A cut-off time (e.g., 10 seconds) is used to prevent tissue damage.

-

Drug Administration: Administer this compound, hydrocodone (positive control), or vehicle (negative control) via a relevant route (e.g., subcutaneous, intraperitoneal, or intracerebroventricular).

-

Post-Treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Convert the latency data to the percentage of maximal possible effect (%MPE). Calculate the ED₅₀ value (the dose that produces 50% of the maximal analgesic effect).

Table 2: Template for In Vivo Analgesic Potency Data for this compound

| Compound | Route of Administration | ED₅₀ (mg/kg) with 95% Confidence Interval |

| Hydrocodone | Subcutaneous | Data to be determined |

| This compound | Subcutaneous | Data to be determined |

| Hydromorphone | Subcutaneous | Data to be determined |

| Norhydrocodone | Subcutaneous | Data to be determined |

| Morphine (Control) | Subcutaneous | Reference Value |

Conclusion and Future Directions

The preliminary research on this compound is currently in a nascent stage, with its pharmacological profile remaining largely speculative. Based on the metabolism of structurally related opioids, it is highly probable that hydrocodone is metabolized to its N-oxide derivative and that this metabolite may possess its own unique pharmacological properties. The experimental protocols outlined in this guide provide a clear and structured approach to systematically investigate the synthesis, receptor binding affinity, and in vivo analgesic effects of this compound.

Future research should focus on:

-

Definitive Synthesis and Characterization: Unambiguously synthesizing and characterizing this compound.

-

Comprehensive Pharmacological Profiling: Conducting a full panel of in vitro and in vivo assays to determine its efficacy, potency, and potential side effects.

-

Metabolic Stability and Pharmacokinetics: Investigating the in vitro and in vivo metabolic stability of this compound, including its potential for retro-reduction.

-

Blood-Brain Barrier Permeability: Assessing the ability of this compound to cross the blood-brain barrier, which is a critical determinant of its central nervous system effects.

Elucidating the role of this compound in the overall pharmacology of hydrocodone will provide a more complete understanding of its mechanism of action and may open new avenues for the development of opioid analgesics with improved therapeutic profiles.

References

Hydrocodone N-Oxide: A Comprehensive Technical Guide

CAS Number: 909265-05-0

This in-depth technical guide provides a comprehensive overview of hydrocodone N-oxide, a primary metabolite of the widely prescribed opioid analgesic, hydrocodone. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical methods, and metabolic pathways.

Chemical and Physical Data

This compound is a tertiary amine N-oxide derivative of hydrocodone. Key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 909265-05-0 | --INVALID-LINK--[1], --INVALID-LINK-- |

| Molecular Formula | C₁₈H₂₁NO₄ | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 315.36 g/mol | --INVALID-LINK--[2] |

| Accurate Mass | 315.1471 | --INVALID-LINK--[2] |

| Appearance | Solid | --INVALID-LINK-- (Assumed) |

| Purity | >90% | --INVALID-LINK--[3] |

Synthesis of this compound

The synthesis of this compound typically involves the direct oxidation of the tertiary amine group of hydrocodone. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[4][5]

Experimental Protocol: Synthesis using m-CPBA

This protocol is a general method for the N-oxidation of tertiary amines and can be adapted for the synthesis of this compound.

Materials:

-

Hydrocodone

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Dissolve hydrocodone in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM dropwise to the hydrocodone solution with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Caution: Reactions involving peroxy compounds should be handled with care behind a safety shield.

Analytical Methodologies

The primary analytical technique for the identification and quantification of this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS Analysis in Human Plasma

This method provides a framework for the quantitative analysis of hydrocodone and its metabolites, including this compound, in human plasma.[6]

1. Sample Preparation (Solid-Phase Extraction):

-